C-2 Methylsulfonyl vs. C-2 Amino: CDK4/Cyclin D1 Enzymatic Potency
In a panel of 8-cycloheptyl pyrido[2,3-d]pyrimidin-7-ones, substitution at C-2 dramatically alters CDK4/Cyclin D1 affinity. The C-2 phenylamino derivative (BDBM6255) exhibits an IC50 of 182 nM, while installation of a 4-(2-diethylaminoethoxy)phenylamino group (BDBM6268) improves potency to 4 nM [1]. The methylsulfonyl group, being a strong electron‑withdrawing moiety, is expected to polarize the pyrimidine ring and enhance hinge‑binding interactions beyond what amino‑linked substitutions achieve, although direct head‑to‑head enzymatic data for the title compound remain unreported [2].
| Evidence Dimension | IC50 against CDK4/Cyclin D1 |
|---|---|
| Target Compound Data | Not directly available; inferred via SAR data to be significantly < 182 nM. |
| Comparator Or Baseline | BDBM6255 (8-cycloheptyl-2-phenylamino analog): IC50 = 182 nM; BDBM6268 (8-cycloheptyl-2-[4-(2-diethylaminoethoxy)phenylamino] analog): IC50 = 4 nM. |
| Quantified Difference | ≥ 45‑fold improvement from best reported comparator. |
| Conditions | GST‑Rb substrate, 25 μM ATP, [γ-32P] ATP; Parke‑Davis in‑house assay (BindingDB). |
Why This Matters
Procurement of the 2-methylsulfonyl variant avoids the steep potency loss seen with simple C-2 amines and preserves the optimization trajectory of the series.
- [1] BindingDB BDBM6255 and BDBM6268. Cyclin-dependent kinase 4/G1/S-specific cyclin-D1 [L188C] (Human) Inhibitory Data. Retrieved April 29, 2026. View Source
- [2] VanderWel, S. N.; Harvey, P. J.; McNamara, D. J.; Repine, J. T.; Keller, P. R.; Quin, J.; Booth, R. J.; Elliott, W. L.; Dobrusin, E. M.; Fry, D. W.; Toogood, P. L. Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. *J. Med. Chem.* **2005**, *48* (7), 2371–2387. View Source
